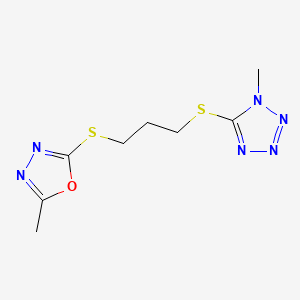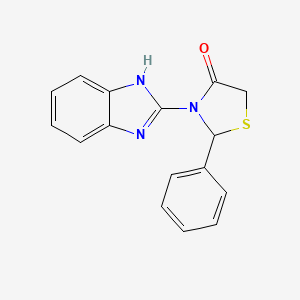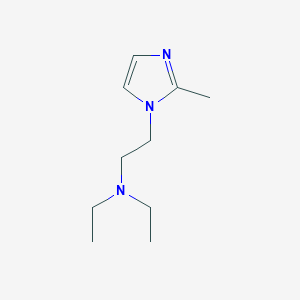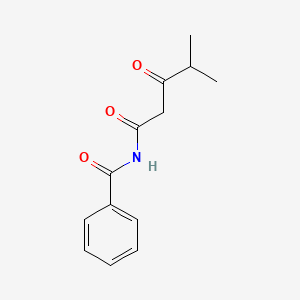
N-(4-Methyl-3-oxopentanoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyl-3-oxopentanoyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with a substituted pentanoyl group, making it a unique molecule with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-3-oxopentanoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-3-oxopentanoyl)benzamide can undergo various chemical reactions, including:
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-Methyl-3-oxopentanoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methyl-3-oxopentanoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and potentially offering therapeutic benefits for conditions like type-2 diabetes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-benzimidazol-2yl benzamide: Investigated as an allosteric activator of human glucokinase.
Uniqueness
N-(4-Methyl-3-oxopentanoyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
84794-21-8 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-(4-methyl-3-oxopentanoyl)benzamide |
InChI |
InChI=1S/C13H15NO3/c1-9(2)11(15)8-12(16)14-13(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17) |
InChI Key |
CUMYDVZKLWNBPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





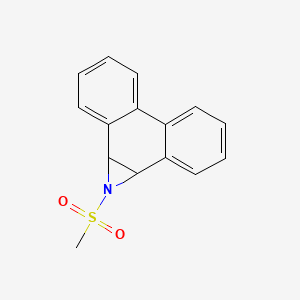


![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
